(4-iodopyridin-3-yl) acetate (4-iodopyridin-3-yl) acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14208525
InChI: InChI=1S/C7H6INO2/c1-5(10)11-7-4-9-3-2-6(7)8/h2-4H,1H3
SMILES:
Molecular Formula: C7H6INO2
Molecular Weight: 263.03 g/mol

(4-iodopyridin-3-yl) acetate

CAS No.:

Cat. No.: VC14208525

Molecular Formula: C7H6INO2

Molecular Weight: 263.03 g/mol

* For research use only. Not for human or veterinary use.

(4-iodopyridin-3-yl) acetate -

Specification

Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
IUPAC Name (4-iodopyridin-3-yl) acetate
Standard InChI InChI=1S/C7H6INO2/c1-5(10)11-7-4-9-3-2-6(7)8/h2-4H,1H3
Standard InChI Key IIGKXIBXMYABPX-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=C(C=CN=C1)I

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(4-Iodopyridin-3-yl) acetate is systematically named as the acetic acid ester of 4-iodopyridin-3-ol. Its IUPAC name, acetic acid 4-iodopyridin-3-yl ester, reflects the substitution pattern on the pyridine ring. Key identifiers include:

PropertyValueSource
CAS Number289473-46-7
Molecular FormulaC₇H₆INO₂
Molecular Weight263.03 g/mol
SMILES NotationCC(OC1=C(I)C=CN=C1)=O
Exact Mass262.939 Da

The iodine atom at the 4-position and the acetyloxy group at the 3-position create a steric and electronic profile conducive to nucleophilic substitution and cross-coupling reactions. The compound’s LogP (partition coefficient) of approximately 2.53 suggests moderate lipophilicity, which influences its solubility and reactivity in organic media.

Synthetic Methodologies

Direct Acetylation of 4-Iodopyridin-3-ol

The most straightforward route to (4-iodopyridin-3-yl) acetate involves the acetylation of 4-iodopyridin-3-ol using acetic anhydride or acetyl chloride. This reaction typically proceeds under mild conditions, with pyridine or DMAP (4-dimethylaminopyridine) serving as catalysts to enhance reaction efficiency . For example:

4-Iodopyridin-3-ol+(CH3CO)2ODMAP(4-Iodopyridin-3-yl) acetate+CH3COOH\text{4-Iodopyridin-3-ol} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{DMAP}} \text{(4-Iodopyridin-3-yl) acetate} + \text{CH}_3\text{COOH}

Yields for this method are generally high (>80%), though purification via column chromatography may be required to isolate the product from unreacted starting materials .

Alternative Pathways via Halogen Exchange

Applications in Pharmaceutical Research

Intermediate in Kinase Inhibitor Synthesis

(4-Iodopyridin-3-yl) acetate has been implicated in the synthesis of tyrosine kinase inhibitors, a class of therapeutics targeting cancers and metabolic disorders. In a 2009 study, researchers utilized iodopyridine esters as precursors to indole-based lactams, which are structural motifs in kinase inhibitors . The iodine atom’s presence facilitates cross-coupling reactions to append aromatic or heterocyclic moieties critical for target binding .

Hazard CategoryPrecautionary MeasuresCode
Skin IrritationWear protective gloves and clothing; wash after handlingP280
Eye DamageUse face shields and eye protectionP305+P351
Environmental ToxicityAvoid release into waterways; use closed systemsP273

Regulatory and Industrial Status

Regulatory Compliance

Future Research Directions

Expanding Synthetic Utility

Further exploration of (4-iodopyridin-3-yl) acetate in metal-catalyzed reactions (e.g., Buchwald-Hartwig amination) could unlock novel pharmacophores. Its iodine atom’s susceptibility to displacement makes it a candidate for late-stage functionalization in drug candidates .

Toxicological Profiling

Comprehensive studies on the compound’s acute and chronic toxicity are needed to establish occupational exposure limits. In vitro assays assessing genotoxicity and endocrine disruption potential would enhance safety protocols .

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